1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C13H18N2O5 . Its average mass is 282.292 Da and its monoisotopic mass is 282.121582 Da . For more detailed structural analysis, specialized software or databases that can visualize molecular structures would be helpful.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors including its molecular structure. The molecular formula of this compound is C13H18N2O5 . Its average mass is 282.292 Da and its monoisotopic mass is 282.121582 Da . More detailed information about its physical and chemical properties might be available in specialized chemical databases.Scientific Research Applications
- Significance : In xenograft assays using HCT116 cells, compound 16c demonstrated significant in vivo antitumor efficacy, suggesting its potential as a cancer metabolism-targeting agent .
Cancer Metabolism Inhibition
Hypoxia-Inducible Factor (HIF)-1 Inhibition
Drug Development
Molecular Biology Studies
Metabolic Regulation Research
Personalized Genomic Medicine
Mechanism of Action
Target of Action
The primary targets of 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride are the enzymes Malate Dehydrogenase 1 and 2 (MDH1 and MDH2) . These enzymes play a crucial role in the citric acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism .
Mode of Action
1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride acts as a competitive inhibitor of MDH1 and MDH2 . This means that it binds to the active site of these enzymes, preventing them from catalyzing their normal reactions .
Biochemical Pathways
By inhibiting MDH1 and MDH2, 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride disrupts the citric acid cycle . This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy. Disruption of this cycle can have significant downstream effects on the cell’s energy metabolism .
Result of Action
The inhibition of MDH1 and MDH2 by 1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride leads to a decrease in mitochondrial respiration . This can result in a decrease in the production of ATP, the main energy currency of the cell, and induce a state of energy stress .
properties
IUPAC Name |
1-morpholin-4-yl-3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3.ClH/c1-20(2,3)16-21(4,5)17-6-8-19(9-7-17)25-15-18(23)14-22-10-12-24-13-11-22;/h6-9,18,23H,10-16H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLKMAMTMGYMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propan-2-ol hydrochloride |
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